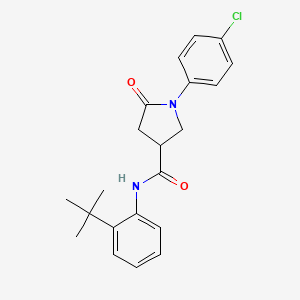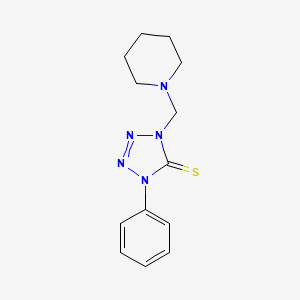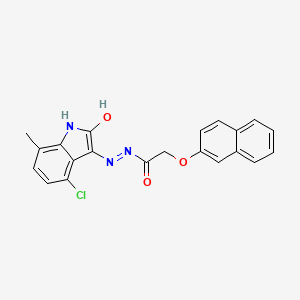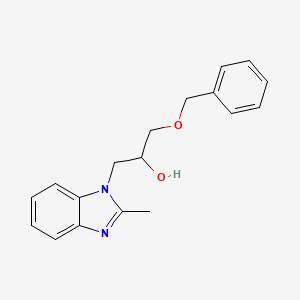
N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is involved in the perception of pain and temperature. In
Mechanism of Action
N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a selective antagonist of TRPV1, which is a non-selective cation channel that is involved in the perception of pain and temperature. TRPV1 is activated by various stimuli, including heat, capsaicin, and acidic pH. N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide binds to the pore region of TRPV1 and blocks the influx of cations, thereby inhibiting the channel's activity. N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to be highly selective for TRPV1, with minimal effects on other ion channels.
Biochemical and Physiological Effects:
N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits TRPV1-mediated calcium influx, reduces the release of pro-inflammatory cytokines, and protects against oxidative stress-induced cell death. In vivo studies have shown that N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide reduces pain sensitivity in animal models of inflammatory and neuropathic pain, and reduces thermal hyperalgesia in models of thermal injury.
Advantages and Limitations for Lab Experiments
N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of TRPV1, which allows for the specific inhibition of TRPV1-mediated processes. N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is also relatively stable and has a long half-life, which allows for prolonged inhibition of TRPV1 activity. However, N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for research on N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of research is the development of more potent and selective TRPV1 antagonists. Another area of research is the exploration of the potential therapeutic applications of TRPV1 inhibition, particularly in the treatment of chronic pain. N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have potential applications in the treatment of other conditions, such as asthma and cancer, and further research is needed to explore these potential applications. Additionally, the mechanisms underlying the biochemical and physiological effects of N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide require further investigation.
Synthesis Methods
The synthesis of N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 2-tert-butylaniline and 4-chlorobenzoyl chloride to form the intermediate N-(2-tert-butylphenyl)-4-chlorobenzamide. This intermediate is then reacted with pyrrolidine-2,5-dione to form N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. The synthesis method has been optimized to increase the yield and purity of N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, and various modifications have been made to improve the efficiency of the reaction.
Scientific Research Applications
N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is the understanding of the role of TRPV1 in pain and temperature perception. N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been used to study the physiological and biochemical effects of TRPV1 activation and inhibition, and its potential as a therapeutic target for pain management. N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been used in studies of the effects of TRPV1 on other physiological processes, such as inflammation, oxidative stress, and cell death.
properties
IUPAC Name |
N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-21(2,3)17-6-4-5-7-18(17)23-20(26)14-12-19(25)24(13-14)16-10-8-15(22)9-11-16/h4-11,14H,12-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJQDKSTZLBDLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,10-trimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4935705.png)

![4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol](/img/structure/B4935714.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}acetamide](/img/structure/B4935727.png)
![5-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935734.png)
![ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate](/img/structure/B4935736.png)


![9-{2-[(4-bromobenzyl)oxy]phenyl}-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4935755.png)
![2-[(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935763.png)


![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B4935793.png)